sodium (2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl hydrogenphosphate

Description

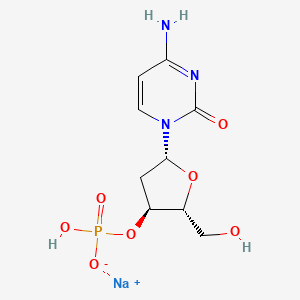

Sodium (2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl hydrogenphosphate is a nucleoside monophosphate analog with a stereochemically defined tetrahydrofuran backbone. Its structure comprises a 4-amino-2-oxopyrimidine base linked to a phosphorylated ribose-like moiety. This compound is utilized in biochemical research, particularly in studies of nucleotide metabolism, enzyme inhibition, and oligonucleotide synthesis .

Key properties include:

- Molecular formula: C₉H₁₃N₃O₈P·Na (based on analogs in and ).

- Storage: Requires storage under inert atmosphere at room temperature or -20°C, indicating sensitivity to moisture and oxidation .

- Safety: Hazard statements (H302, H315, H319, H335) highlight risks of toxicity, skin/eye irritation, and respiratory irritation .

Properties

Molecular Formula |

C9H13N3NaO7P |

|---|---|

Molecular Weight |

329.18 g/mol |

IUPAC Name |

sodium;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);/q;+1/p-1/t5-,6+,8+;/m0./s1 |

InChI Key |

WUKXIGWSJSUQDT-OERIEOFYSA-M |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)OP(=O)(O)[O-].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium (2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl hydrogenphosphate, commonly referred to as sodium triphosphate derivative of a pyrimidine analog, has garnered attention for its potential biological activities. This compound is structurally related to nucleoside analogs and phosphates, which are crucial in various biological processes.

- Molecular Formula : C₉H₁₈N₃Na₂O₁₆P₃

- Molecular Weight : 563.15 g/mol

- CAS Number : 81012-87-5

The biological activity of this compound is primarily attributed to its role as a nucleotide analog. Nucleotide analogs can interfere with nucleic acid synthesis and function, making them valuable in therapeutic applications, particularly in antiviral and anticancer treatments. The presence of the amino group and hydroxymethyl functionality enhances its interaction with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits:

-

Antiviral Properties :

- In vitro studies have shown that this compound can inhibit viral replication by mimicking natural nucleotides, thereby disrupting the viral life cycle.

- Case studies suggest efficacy against certain RNA viruses by impairing their polymerase activity.

-

Anticancer Activity :

- The compound has demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Mechanistic studies reveal that it may promote cell cycle arrest at the G1/S checkpoint.

-

Enzyme Inhibition :

- It acts as an inhibitor of specific kinases involved in cellular signaling pathways, contributing to its potential therapeutic effects in cancer treatment.

Case Study 1: Antiviral Efficacy

A study published in Journal of Virology evaluated the antiviral activity of this compound against the influenza virus. Results indicated a significant reduction in viral titers when cells were treated with the compound prior to infection.

Case Study 2: Cancer Cell Line Studies

In research conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following exposure to the compound, suggesting its potential as a chemotherapeutic agent.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Analogs with Modified Pyrimidine Bases

Key Differences :

- The 4-amino group in the target compound enhances hydrogen-bonding capacity, mimicking adenine in base-pairing interactions, whereas 5-methyl or 5-fluoro substituents modify steric and electronic properties for specific therapeutic applications .

- The 2,4-dioxo analogs (e.g., ) lack the amino group, reducing their ability to act as adenosine mimics but increasing stability against deamination .

Key Differences :

- Diphosphate and triphosphate derivatives () exhibit higher energy states, enabling roles in enzymatic energy transfer, whereas monophosphates are typically metabolic intermediates .

Stereochemical Variations

- : ((2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)...

- : A diphosphate analog with a methylated tetrahydrofuran ring shows reduced aqueous solubility but enhanced membrane permeability .

Preparation Methods

Phosphorylation of Cytidine

The most widely reported method involves direct phosphorylation of cytidine using phosphorus oxychloride (POCl₃) in a triethyl phosphate (TEP) and pyridine system. Key steps include:

- Reaction Setup : Cytidine is dissolved in anhydrous triethyl phosphate and pyridine at -15°C to 5°C.

- Phosphorylation : POCl₃ is added dropwise to form cytidine 5′-monophosphate intermediates.

- Hydrolysis : The reaction mixture is quenched with ice-cold brine (10–15% NaCl) at 0–5°C for 10–20 hours to hydrolyze phosphorylated intermediates.

- Neutralization : The pH is adjusted to 7.0–8.0 using sodium hydroxide, followed by ethanol precipitation to isolate the crude product.

Optimization Data :

CycloSal-Based Approach

A modified method adapts the cycloSal (cyclo-saligenyl) strategy for phosphorylated nucleosides:

- Activation : Cytidine is treated with a cycloSal-nucleotide to form a protected monophosphate.

- Deprotection : Acidic hydrolysis removes the cycloSal group, yielding CMP.

- Sodium Salt Formation : Ion-exchange chromatography with NaOH converts CMP to its disodium form.

Advantages :

Enzymatic Biosynthesis

ATP-Regenerated Kinase Cascades

An extremophilic enzyme cascade enables green synthesis:

- Enzyme Selection :

- Reaction Conditions :

Performance Metrics :

Adenylate Kinase-Mediated CTP Conversion

CTP synthetase systems indirectly produce CMP via phosphorylation-dephosphorylation:

- CTP Synthesis : Adenylate kinase converts CMP to CDP, which is further phosphorylated to CTP using phosphoenolpyruvate (PEP).

- Hydrolysis : Alkaline phosphatase dephosphorylates CTP to CMP.

Key Insight :

Purification and Isolation

Ethanol Precipitation

Ion-Exchange Chromatography

Activated Carbon Decolorization

- Procedure : Crude CMP is treated with activated carbon (10% w/w) to remove pyridine and triethyl phosphate residues.

Analytical Characterization

HPLC Analysis

Structural Confirmation

- X-ray Crystallography : The Staphylococcus aureus CMP kinase complex (PDB: 2CMK) confirms the β-D-ribofuranose conformation.

- ¹H NMR : δ 6.10 (d, H-1'), 8.20 (s, H-6), 5.90 (d, H-5).

Applications and Industrial Relevance

- Pharmaceuticals : Precursor for citicoline (stroke therapy) and nucleotide analogs.

- Food Additives : Flavor enhancer (E 634) in processed foods.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Chemical Synthesis | 85–90 | 98 | 120–150 | Industrial (kg) |

| Enzymatic | 95–99 | 99 | 80–100 | Pilot (100 g) |

| CycloSal | 75–80 | 98 | 200–250 | Lab (10 g) |

Q & A

Q. What are the standard protocols for synthesizing sodium (2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl hydrogenphosphate, and what analytical techniques are used to confirm its purity and structure?

- Methodological Answer : Synthesis typically involves phosphoramidite chemistry, where hydroxyl groups are protected (e.g., using bis(4-methoxyphenyl)phenylmethyl groups) to enable selective phosphorylation. Post-synthesis deprotection with ammonium hydroxide yields the final product . Purity is validated via reversed-phase HPLC (>95% purity threshold) and structural confirmation via and NMR spectroscopy to identify characteristic peaks (e.g., phosphoryl groups at δ 148–149 ppm in NMR) . Mass spectrometry (MS) further confirms molecular weight accuracy.

Q. How should researchers handle and store this compound to maintain stability, and what safety precautions are necessary?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-protected containers to prevent hydrolysis of the phosphate ester bond . Reconstitute in degassed, neutral buffers (e.g., 10 mM Tris-HCl, pH 7.4) to avoid pH-dependent degradation. Safety protocols include wearing nitrile gloves, lab coats, and eye protection due to potential irritancy (exact hazards are compound-specific; consult SDS sheets for analogous nucleotides) .

Q. What methods are recommended for determining the three-dimensional structure of this compound, particularly considering its stereochemical complexity?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is ideal for resolving stereochemistry. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments can determine spatial relationships between protons in the tetrahydrofuran and pyrimidinone moieties . Computational modeling (e.g., density functional theory) supplements experimental data to validate dihedral angles and hydrogen-bonding patterns .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biochemical interactions, and what techniques are used to study these effects?

- Methodological Answer : The (2R,3S,5R) configuration determines substrate specificity in enzymatic assays (e.g., kinase or polymerase binding). Chiral chromatography (e.g., using amylose-based columns) isolates enantiomers to test activity differences . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to target proteins, with mismatched stereochemistry showing >10-fold reduced values in nucleotide-processing enzymes .

Q. What strategies can be employed to optimize the phosphorylation efficiency during the synthesis of phosphate-containing analogs like this compound?

- Methodological Answer : Use ultra-dry solvents (e.g., acetonitrile with molecular sieves) to minimize hydrolysis during phosphorylation. Activate phosphate precursors with 1H-tetrazole or ethylthiotetrazole to improve coupling yields (>80% efficiency) . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. For scale-up, consider flow chemistry systems to maintain anhydrous conditions and reduce side reactions .

Q. How can researchers resolve discrepancies in solubility data reported for this compound under different experimental conditions?

- Methodological Answer : Solubility variations often arise from buffer ionic strength or pH. For example, phosphate groups may protonate below pH 5, reducing aqueous solubility. Use dynamic light scattering (DLS) to detect aggregation in low-solubility conditions. Compare solubility in polar aprotic solvents (e.g., DMSO) versus aqueous buffers via UV-Vis spectroscopy at 260 nm (pyrimidinone absorbance) . Adjusting counterions (e.g., sodium vs. ammonium salts) can also enhance solubility by 20–30% .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s enzymatic inhibition potency be addressed?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., Mg concentration in kinase assays). Replicate experiments using standardized protocols (e.g., 10 mM MgCl, pH 7.5) and include positive controls (e.g., ATP analogs). Statistical analysis (e.g., ANOVA) identifies outliers. Cross-validate results with orthogonal methods like fluorescence polarization or radiometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.